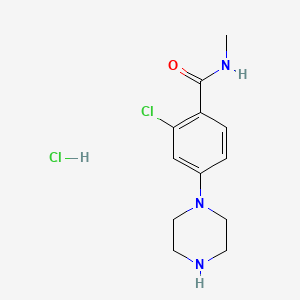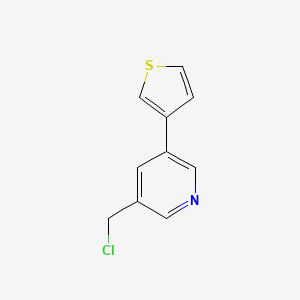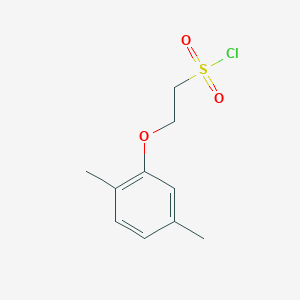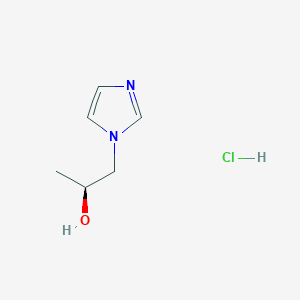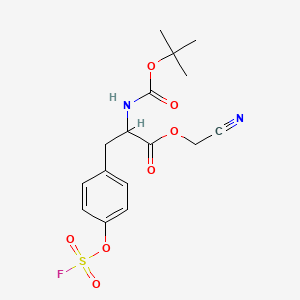
Methyl (pyridin-4-ylmethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (pyridin-4-ylmethyl)glycinate is an organic compound that features a pyridine ring substituted at the fourth position with a methyl group attached to a glycine ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (pyridin-4-ylmethyl)glycinate typically involves the reaction of pyridine-4-carboxaldehyde with methyl glycinate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (pyridin-4-ylmethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-4-carboxylic acid or pyridine-4-carboxaldehyde.
Reduction: Pyridin-4-ylmethylamine or pyridin-4-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl (pyridin-4-ylmethyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of Methyl (pyridin-4-ylmethyl)glycinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the glycine ester moiety can form additional hydrogen bonds or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a glycine ester.
Pyridin-4-ylmethylamine: Contains an amine group instead of a glycine ester.
Pyridin-4-ylmethanol: Features a hydroxyl group instead of a glycine ester.
Uniqueness
Methyl (pyridin-4-ylmethyl)glycinate is unique due to the presence of both a pyridine ring and a glycine ester moiety
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl 2-(pyridin-4-ylmethylamino)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-11-6-8-2-4-10-5-3-8/h2-5,11H,6-7H2,1H3 |
Clave InChI |
FFBBPNDKNQSDDM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






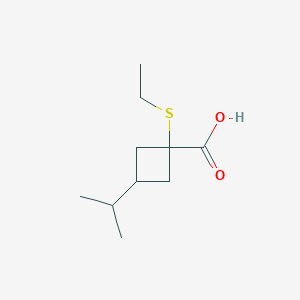
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)
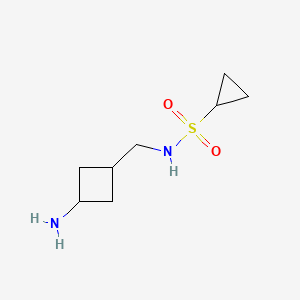

![4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine](/img/structure/B13636431.png)
